Lissamine rhodamine B C2 maleimide
Description
Contextualizing Lissamine Rhodamine B Fluorophores in Biological Sciences
Lissamine rhodamine B is a red-fluorescent dye belonging to the rhodamine family. ontosight.ai These dyes are characterized by a xanthene backbone, and in the case of Lissamine rhodamine B, it includes a diethylamino group and a disulfophenyl group. ontosight.ai This structure imparts favorable fluorescent properties, with an excitation wavelength around 555 nm and an emission wavelength of approximately 575 nm, placing it within the visible spectrum. ontosight.aimedchemexpress.com This makes it highly suitable for various imaging techniques, including fluorescence microscopy and flow cytometry. ontosight.ai
The utility of Lissamine rhodamine B derivatives extends to their use as fluorescent probes in various biological assays. medchemexpress.com For instance, they have been employed in the development of competitive aptamer fluorescence anisotropy/polarization (FA/FP) assays for the detection of mycotoxins like ochratoxin A. medchemexpress.com Furthermore, derivatives such as Lissamine rhodamine B sulfonyl chloride can react with amines on proteins and peptides to form stable, bright red fluorescent conjugates. aatbio.com These conjugates are valuable for studying protein dynamics and localization.
Significance of Maleimide (B117702) Reactivity in Bioconjugation Strategies
The maleimide group is a cornerstone of bioconjugation chemistry due to its highly specific reactivity towards thiol (sulfhydryl) groups. axispharm.com This reaction, a Michael addition, proceeds efficiently under mild, physiological conditions (pH 6.5-7.5), forming a stable covalent thioether bond. axispharm.com The rate of reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine at neutral pH, highlighting its chemoselectivity. axispharm.com
This specificity allows for the precise labeling of proteins and other biomolecules at cysteine residues. acs.org Bioconjugation with maleimides has been instrumental in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. axispharm.comresearchgate.net The stability of the maleimide-thiol linkage is a critical factor, although recent studies have also explored its reversibility and stability towards hydrolysis. acs.orgresearchgate.net
Historical Overview of Thiol-Reactive Fluorescent Probes
The detection of thiols in biological systems has been a subject of scientific inquiry for over a century, driven by the crucial roles of biothiols like cysteine, homocysteine, and glutathione (B108866) in various physiological and pathological processes. rsc.orgresearchgate.net The development of fluorescent probes for thiols has evolved significantly over the past 60 years. researchgate.net
Early methods relied on the nucleophilic reactivity of thiols with electron-deficient systems. rsc.org One of the first examples of a thiol-reactive fluorescent probe based on a nucleophilic addition reaction (NAR) mechanism was reported in 1964 by Kanaoka, utilizing a maleimide moiety. researchgate.net Over the decades, a variety of other thiol-reactive functionalities have been developed, including haloacetamides, disulfides, and various Michael acceptors like quinones and nitroolefins. rsc.orgacs.orgnih.gov The goal has consistently been to improve the specificity and sensitivity of these probes to allow for more accurate and reliable detection of specific thiols in complex biological environments. rsc.orgresearchgate.net
Overview of Research Paradigms Utilizing Lissamine Rhodamine B C2 Maleimide
This compound combines the favorable spectral properties of the Lissamine rhodamine B fluorophore with the specific thiol-reactivity of the maleimide group. This red-fluorescent, thiol-reactive dye is particularly useful in modern research due to its fluorescence emission spectrum, which lies between that of tetramethylrhodamines and X-rhodamines. tenovapharma.com It can be effectively excited by the 568 nm line of an Ar-Kr mixed gas laser, a common feature in many confocal laser-scanning microscopes. tenovapharma.com
This probe is employed in a variety of research applications that require the specific labeling of thiol-containing molecules. A primary application is the site-specific labeling of proteins at cysteine residues to study protein structure, function, and interactions. The fluorescence quenching ability of the maleimide group can also be leveraged to create "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon reaction with a thiol. acs.org This property is highly advantageous for reducing background fluorescence and improving the signal-to-noise ratio in imaging experiments. acs.org
Interactive Data Tables
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H36N4O8S2 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C33H36N4O8S2/c1-5-35(6-2)22-9-12-25-28(19-22)45-29-20-23(36(7-3)8-4)10-13-26(29)33(25)27-14-11-24(21-30(27)47(42,43)44)46(40,41)34-17-18-37-31(38)15-16-32(37)39/h9-16,19-21,34H,5-8,17-18H2,1-4H3 |
InChI Key |
DQXHXGVMMHCNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCN5C(=O)C=CC5=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Chemistry and Advanced Derivatization of Lissamine Rhodamine B C2 Maleimide
Synthesis Routes for Lissamine Rhodamine B C2 Maleimide (B117702)
The synthesis of Lissamine rhodamine B C2 maleimide involves the strategic combination of the lissamine rhodamine B fluorophore with a maleimide reactive group through a short C2 (two-carbon) linker. While specific, proprietary synthesis pathways may vary between manufacturers, the general chemical logic follows established bioconjugation principles.
A common strategy involves the derivatization of lissamine rhodamine B sulfonyl chloride. The sulfonyl chloride moiety is reactive towards primary amines. The synthesis proceeds by reacting the lissamine rhodamine B sulfonyl chloride with an amine-containing C2 linker that is already functionalized with a maleimide group. For instance, a reaction with N-(2-aminoethyl)maleimide would yield the final product. The maleimide group itself is typically protected during the initial reaction steps and deprotected at the end to ensure its reactivity is preserved for the final conjugation to a target molecule.
The maleimide group's reactivity is highly specific to sulfhydryl groups within a pH range of 6.5 to 7.5. thermofisher.com In this range, it forms a stable thioether linkage. thermofisher.com At pH values above 8.5, the reactivity can shift towards primary amines, and the maleimide group is more susceptible to hydrolysis into a non-reactive maleamic acid, highlighting the need for controlled reaction conditions. thermofisher.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₆N₄O₈S₂ nih.gov |
| Molecular Weight | 680.8 g/mol nih.gov |
| Reactive Group | Maleimide fishersci.comthermofisher.com |
| Target Functional Group | Sulfhydryl (Thiol) tenovapharma.comthermofisher.com |
| Excitation Maximum | ~560 nm fishersci.com |
| Emission Maximum | ~580 nm fishersci.com |
| Fluorescence Color | Red tenovapharma.com |
Development of Modified Lissamine Rhodamine B Conjugates for Enhanced Functionality
To expand the utility of lissamine rhodamine B beyond direct thiol labeling, various modified conjugates have been developed. These modifications introduce new functionalities, improve properties such as solubility, and broaden the range of possible target molecules.
Incorporation of Linker Architectures for Bioconjugation
While the C2 linker is common, longer and more complex linker architectures are often incorporated to improve performance in specific applications. For example, polyethylene (B3416737) glycol (PEG) linkers can be used to create derivatives with enhanced water solubility and reduced steric hindrance, which can be beneficial when labeling large or complex proteins. tenovapharma.com These flexible linkers can provide better access for the reactive group to the target site on a biomolecule and can help prevent aggregation of the labeled molecule. The choice of linker depends on the specific requirements of the experiment, such as the desired distance for fluorescence resonance energy transfer (FRET) studies or the need to overcome solubility issues.
Synthesis of Adapter Reagents for Broadened Reactivity Profiles
To further expand the targeting capabilities of maleimide-functionalized dyes, adapter reagents have been synthesized. These adapters act as bridges, allowing the highly specific maleimide-thiol reaction to be used as a first step in a two-step labeling process that ultimately targets a different functional group.
One study details the synthesis of adapter reagents containing a thiol group on one end (for reaction with a maleimide dye) and a different reactive group, such as an aminooxy or an azide (B81097), on the other. nih.gov In this scheme, this compound is first reacted with the adapter's thiol group. nih.gov This creates a new lissamine rhodamine B-adapter conjugate that now possesses the reactivity of the adapter's other functional group. For example, an N₃-adapter-lissamine rhodamine B conjugate was created that could then be attached to a peptide containing a propargylglycine (B1618536) residue via a copper-assisted azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov This strategy effectively broadens the reactivity profile of the original maleimide dye to include alkynes. nih.gov
Table 2: Example of Adapter Reagent Synthesis for Dye Labeling
| Component | Role in Synthesis | Reference |
|---|---|---|
| Lissamine rhodamine B maleimide | The maleimide dye that is coupled to the adapter reagent. | nih.gov |
| Thiol-containing adapter | A bifunctional molecule with a thiol group to react with the maleimide dye. | nih.gov |
| Secondary reactive group (e.g., Azide) | The functional group on the adapter that allows for subsequent reaction with a target molecule (e.g., an alkyne). | nih.gov |
| Target Peptide (with propargylglycine) | The biomolecule containing a bioorthogonal functional group (alkyne) to be labeled. | nih.gov |
Derivatization for Specific Research Applications (e.g., PEGylation)
Derivatization of lissamine rhodamine B is a key strategy for tailoring the probe for specific research needs. PEGylation, the attachment of polyethylene glycol chains, is a prominent example of such a modification.
PEGylation of lissamine rhodamine B serves several purposes. It significantly increases the hydrophilicity of the dye conjugate, which is advantageous for working with biological molecules in aqueous buffers and can prevent non-specific binding. tenovapharma.com The long, flexible PEG spacer can also minimize quenching effects that may occur when the fluorophore is too close to the labeled molecule or other dyes. tenovapharma.com
An example of this is the synthesis of Lissamine rhodamine B PEG3 azide. tenovapharma.com This derivative incorporates a three-unit PEG linker and terminates in an azide group. tenovapharma.com This design makes it an excellent reagent for labeling molecules containing alkyne groups via click chemistry, providing a highly efficient and specific alternative to maleimide-thiol conjugation. tenovapharma.com This demonstrates how derivatization can fundamentally alter the application scope of the core lissamine rhodamine B fluorophore.
Bioconjugation Methodologies Employing Lissamine Rhodamine B C2 Maleimide
Principles of Maleimide-Thiol Conjugation Chemistry
The foundation of bioconjugation with Lissamine rhodamine B C2 maleimide (B117702) lies in the highly efficient and selective reaction between its maleimide group and the thiol group of a cysteine residue. This reaction, a Michael addition, results in the formation of a stable, covalent thioether bond. axispharm.comlumiprobe.com
The reaction is most effective within a pH range of 6.5 to 7.5. thermofisher.comtocris.com Within this window, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions, such as the reaction with primary amines, which is more favored at alkaline pH (>8.5). thermofisher.com The reaction is also significantly faster than with amines at a neutral pH, making it highly chemoselective for thiols. axispharm.com
Several factors can influence the efficiency and specificity of the maleimide-thiol conjugation. The stability of the maleimide itself can be a concern, as it can undergo hydrolysis to a non-reactive maleamic acid, particularly at higher pH values. thermofisher.com Furthermore, the resulting thiosuccinimide linkage can, in some instances, undergo a retro-Michael reaction, leading to the potential for the dye to be released from the biomolecule. semanticscholar.org However, strategies such as controlling the pH and using specific reaction conditions can mitigate these issues. axispharm.com
It is also important to note that when labeling proteins, existing disulfide bonds between cysteine residues must often be reduced to free up the thiol groups for conjugation. lumiprobe.comtocris.com Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose. tocris.com
A potential side reaction, particularly when labeling peptides with an N-terminal cysteine, is the formation of a thiazine (B8601807) isomer. nih.gov This rearrangement can be minimized by performing the conjugation under acidic conditions or by modifying the N-terminal amine. nih.gov
Site-Specific Protein Labeling Strategies
The specificity of the maleimide-thiol reaction allows for the highly targeted labeling of proteins, providing a powerful method for studying their structure, function, and localization.
Cysteine-Directed Labeling of Recombinant Proteins
A prevalent strategy for achieving site-specific protein labeling is to genetically introduce a cysteine residue at a specific, solvent-accessible location on a recombinant protein. nih.govnih.gov This engineered cysteine then serves as a unique handle for conjugation with a maleimide-functionalized dye like Lissamine rhodamine B C2 maleimide. This approach offers precise control over the labeling site, which is crucial for applications where the dye's position could influence the protein's function or the interpretation of experimental results. nih.govnih.gov
The process typically involves the following steps:
Protein Expression and Purification: The recombinant protein with the engineered cysteine is expressed and purified.
Reduction of Disulfide Bonds: Any existing disulfide bonds are reduced to ensure the availability of free thiol groups for labeling. lumiprobe.comtocris.com
Labeling Reaction: The protein is incubated with this compound under controlled pH conditions (typically 6.5-7.5) to facilitate the conjugation reaction. thermofisher.comtocris.com
Purification: The labeled protein is purified from excess, unreacted dye.
This method has been successfully used to label a variety of proteins for diverse applications, including fluorescence microscopy and single-molecule studies. nih.govresearchgate.net
Table 1: Key Parameters for Cysteine-Directed Protein Labeling
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimizes thiol reactivity and minimizes side reactions with amines. thermofisher.com |
| Reducing Agent | TCEP | Effectively reduces disulfide bonds without interfering with the maleimide reaction. tocris.com |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A starting point that should be optimized for each specific protein to achieve desired labeling efficiency. tocris.com |
| Temperature | Room temperature or 4°C | Reaction can proceed efficiently at either temperature, with overnight incubation often used at 4°C. tocris.com |
Incorporation into Modified Amino Acids within Peptides and Proteins
An alternative and increasingly popular strategy for site-specific protein labeling involves the incorporation of unnatural amino acids (UAAs) containing a unique reactive group. nih.govfrontiersin.orgrsc.org This is achieved by expanding the genetic code of a host organism to recognize a new codon and assign it to a specific UAA. nih.gov For maleimide-based labeling, a UAA containing a thiol group can be incorporated at a desired position in the protein sequence.
This approach offers several advantages:
Precision: It allows for the introduction of a reactive handle at virtually any position within a protein, without the need to mutate existing residues. frontiersin.org
Bioorthogonality: The unique reactive group of the UAA is often bioorthogonal, meaning it does not react with other functional groups present in the cell, leading to highly specific labeling. nih.gov
Once the protein containing the thiol-bearing UAA is expressed, it can be readily labeled with this compound using the same principles of maleimide-thiol conjugation chemistry. nih.gov This technique has opened up new possibilities for studying protein dynamics and interactions in their native cellular environment. nih.govfrontiersin.org
Conjugation to Diverse Biomolecules for Research Probes
The versatility of this compound extends beyond proteins to a wide range of other biomolecules, enabling the creation of a diverse toolkit of fluorescent probes for various research applications.
Antibody and Antibody Fragment Conjugation
Antibodies are crucial tools in biomedical research and diagnostics, and their conjugation with fluorescent dyes is essential for many applications, including immunofluorescence, flow cytometry, and western blotting. This compound can be used to label antibodies and their fragments. nih.govbiotium.combroadpharm.com
There are two primary strategies for introducing thiol groups into antibodies for maleimide labeling:
Reduction of Disulfide Bonds: The hinge region of an antibody contains disulfide bonds that can be selectively reduced to generate free thiol groups. biotium.com This method typically yields multiple labeling sites per antibody.
Introduction of Thiol Groups via Crosslinkers: Alternatively, thiol groups can be introduced onto the antibody surface by reacting primary amines (e.g., on lysine (B10760008) residues) with a crosslinker such as N-succinimidyl S-acetylthioacetate (SATA). nih.govnih.gov The acetyl group is then removed to expose the reactive thiol.
Once the thiol groups are available, the antibody can be labeled with this compound. It is important to control the degree of labeling to avoid compromising the antibody's antigen-binding affinity. broadpharm.com
Virus-Like Particle (VLP) Functionalization
Virus-Like Particles (VLPs) serve as robust and versatile platforms in nanotechnology and medicine due to their uniform, self-assembling protein structures. alfa-chemistry.com The functionalization of VLPs with fluorescent dyes like this compound allows for their tracking in various applications, such as cellular uptake and drug delivery studies.
The bioconjugation strategy typically involves the reaction of the maleimide group of the dye with cysteine residues on the VLP's capsid proteins. In one study, bacteriophage MS2 VLPs, which were genetically engineered to express a cysteine residue (N87C) on the interior surface of each protein monomer, were fluorescently labeled. nih.gov This internal labeling was performed to assess the cellular uptake properties of the VLPs. nih.gov The process involved incubating the purified capsids with a molar excess of this compound. nih.gov The successful conjugation resulted in fluorescently labeled VLPs that could be tracked via flow cytometry after incubation with cells, providing quantitative data on VLP internalization. nih.gov
Table 1: Example Reaction Conditions for VLP Labeling
| Parameter | Condition | Source |
|---|---|---|
| VLP | Bacteriophage MS2[S37P/N87C] | nih.gov |
| Reactant | This compound | nih.gov |
| pH | 7.2 (10 mM phosphate (B84403) buffer) | nih.gov |
| Temperature | Room temperature or 4°C | nih.gov |
| Incubation Time | 1 hour (at room temperature) or overnight (at 4°C) | nih.gov |
| Stoichiometry | 5 equivalents of dye per monomer | nih.gov |
Optimization of Bioconjugation Reaction Conditions
The efficiency and specificity of the conjugation reaction between this compound and a target thiol-containing molecule are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, and the stoichiometry of the reactants.
pH and Temperature Considerations
The pH of the reaction buffer is a critical factor in maleimide conjugation chemistry. The reaction between a maleimide and a thiol proceeds efficiently at a pH range of 6.5-7.5. Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide double bond, while minimizing potential side reactions.
Optimal pH: For many protein labeling applications, a buffer pH between 7.0 and 7.5 is recommended to ensure the cysteine's thiol group is reactive. alfa-chemistry.com A study on MS2 VLP labeling used a pH of 7.2. nih.gov
Alkaline pH: At basic pH (e.g., pH > 8.0), the reaction with thiols is rapid, but the maleimide ring becomes increasingly susceptible to hydrolysis, which deactivates it. nih.gov Furthermore, at neutral to basic pH, the thiazine rearrangement side reaction becomes more prominent, especially when labeling N-terminal cysteines. thermofisher.com Lysine residues can also become more reactive at higher pH, potentially leading to non-specific labeling.
Temperature also influences the reaction rate and the stability of the reactants and products. Most labeling reactions are carried out at room temperature (around 20-25°C) or at 4°C. nih.govwindows.net Lower temperatures (4°C) can be used to slow down the reaction and are often preferred when working with sensitive proteins to maintain their structural integrity over longer incubation periods (e.g., overnight). nih.govwindows.net Higher temperatures (e.g., 37°C) can accelerate both the conjugation and the hydrolysis of the maleimide group. nih.gov
Table 2: Influence of pH on Maleimide Conjugation Side Reactions
| pH Level | Effect on Thiol-Maleimide Reaction | Source |
|---|---|---|
| Acidic (e.g., 5.0) | Suppresses thiazine rearrangement side reaction for N-terminal cysteine adducts. | thermofisher.com |
| Neutral (e.g., 7.3) | Efficient conjugation; however, extensive conversion to the thiazine isomer can occur. | thermofisher.com |
| Basic (e.g., 8.4) | Rapid conjugation but also increased rate of maleimide hydrolysis and thiazine formation. | thermofisher.comnih.gov |
Stoichiometric Control and Purification Methods of Conjugates
Controlling the molar ratio of this compound to the target molecule is essential for achieving the desired degree of labeling and avoiding unwanted side products. A molar excess of the dye (ranging from 5- to 20-fold) is commonly used to drive the reaction to completion, especially when labeling proteins at low concentrations. alfa-chemistry.comnih.gov However, using a very large excess can increase the risk of non-specific labeling and makes the removal of unreacted dye more challenging. utmb.edu In some cases, a 1:1 stoichiometric ratio is sufficient, particularly in well-controlled reactions. nih.gov
Following the conjugation reaction, purification is a critical step to remove excess, unreacted dye and any reaction byproducts. The choice of purification method depends on the size and properties of the resulting conjugate.
Common purification methods include:
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is one of the most common methods. It separates the larger, labeled protein conjugate from the smaller, unreacted dye molecules. windows.net Fast protein liquid chromatography (FPLC) is a high-resolution form of this technique. nih.gov
Centrifugal Filtration: This method uses membranes with a specific molecular weight cutoff (MWCO) to separate the conjugate from small molecules. The sample is centrifuged, forcing the buffer and small molecules through the filter while retaining the larger conjugate. This process is often repeated with fresh buffer to wash the conjugate. nih.gov
Dialysis: The reaction mixture is placed in a dialysis bag with a specific MWCO and dialyzed against a large volume of buffer. Small molecules like the unreacted dye diffuse out of the bag, while the large conjugate is retained. windows.net
The purity and degree of labeling of the final conjugate can be assessed using techniques such as UV-Vis spectrophotometry and mass spectrometry. utmb.edunih.gov
Spectroscopic Characterization of Lissamine Rhodamine B C2 Maleimide Conjugates in Research Systems
Fluorescence Excitation and Emission Properties of Conjugates
Lissamine rhodamine B C2 maleimide (B117702) conjugates exhibit characteristic fluorescence excitation and emission spectra that are crucial for their detection. The dye can be efficiently excited by the 568 nm laser line, which is commonly available on confocal laser-scanning microscopes. tenovapharma.comtenovapharma.com The fluorescence emission spectrum of Lissamine rhodamine B lies between that of tetramethylrhodamines and X-rhodamines. tenovapharma.comtenovapharma.com
While specific excitation and emission maxima can vary slightly depending on the conjugation partner and the local environment, typical values are reported in the literature. For instance, Lissamine rhodamine B has been reported to have an excitation wavelength of approximately 555 nm and an emission wavelength of around 575 nm to 580 nm. medchemexpress.comontosight.ai Another source indicates an excitation peak at 570 nm and an emission peak at 570 nm. aatbio.com
| Parameter | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | ~555 - 570 | medchemexpress.comontosight.aiaatbio.com |
| Emission Maximum | ~575 - 580 | medchemexpress.comontosight.ai |
| Recommended Laser Line | 568 | tenovapharma.comtenovapharma.com |
Photophysical Stability of Labeled Biomolecules
The stability of the fluorescent signal is a critical factor in imaging experiments. The photophysical properties of Lissamine rhodamine B C2 maleimide, such as its resistance to photobleaching and the influence of the environment on its fluorescence, are key considerations.
Photobleaching Kinetics in Imaging Applications
Photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light, can limit the duration of imaging experiments and affect quantitative analysis. While detailed photobleaching kinetics for this compound are not extensively reported in the provided search results, the general class of rhodamine dyes is known to be susceptible to photobleaching, a common issue in fluorescence microscopy. researchgate.net
Influence of Local Environment on Fluorescence Quantum Yield
The fluorescence quantum yield, a measure of the efficiency of fluorescence, can be significantly influenced by the local environment of the fluorophore. For rhodamine B, the quantum yield has been reported to be 0.31 in water. aatbio.com The fluorescence yield of rhodamine dyes is also known to be temperature-dependent. For instance, studies on rhodamine B have shown that fluorescence intensity decreases as the temperature rises. shimadzu.com This sensitivity to the local environment underscores the importance of maintaining consistent experimental conditions when performing quantitative fluorescence measurements with this compound conjugates.
Advanced Spectroscopic Techniques for Conjugate Analysis
Beyond basic fluorescence intensity measurements, advanced spectroscopic techniques provide deeper insights into the behavior of this compound-labeled biomolecules.
Fluorescence Anisotropy/Polarization Measurements
Fluorescence anisotropy or polarization is a powerful technique for studying molecular interactions and dynamics. medchemexpress.com This method measures the rotational mobility of a fluorescently labeled molecule. researchgate.net Changes in the size and shape of a biomolecule upon binding to another molecule can be detected as changes in fluorescence anisotropy. Lissamine rhodamine B has been utilized as a fluorescent probe in competitive aptamer fluorescence anisotropy/polarization assays. medchemexpress.com In such assays, the binding of a target molecule to the labeled aptamer leads to a change in the rotational diffusion of the fluorophore, resulting in a measurable change in fluorescence anisotropy. Studies on Rhodamine B have shown a decrease in fluorescence anisotropy with increasing temperature, attributed to increased rotational Brownian motion. shimadzu.com
| Condition | Observation | Reference |
|---|---|---|
| Increased Molecular Size (Binding) | Increased Fluorescence Anisotropy | medchemexpress.com |
| Increased Temperature | Decreased Fluorescence Anisotropy | shimadzu.com |
Fluorescence Lifetime Imaging (FLIM) of Conjugates
Fluorescence Lifetime Imaging (FLIM) is an imaging technique that measures the decay rate of fluorescence at each pixel of an image. colab.ws The fluorescence lifetime is an intrinsic property of a fluorophore that can be sensitive to its local environment, such as ion concentration and molecular binding, independent of fluorophore concentration. nih.govresearchgate.net FLIM can provide information on protein-protein interactions, conformational changes, and the cellular microenvironment. colab.ws While specific FLIM data for this compound were not found, the technique has been applied to other rhodamine derivatives, like rhodamine 123, to study their distribution and behavior in living cells. researchgate.netnih.gov The fluorescence lifetime of Lissamine rhodamine B sulphonyl chloride in aqueous solution has been measured to be 1.63 ns. researchgate.net
Single-Molecule Fluorescence Spectroscopy of Labeled Entities
Single-molecule fluorescence spectroscopy (SMFS) has emerged as a powerful tool for investigating the behavior of individual biomolecules, overcoming the ensemble averaging limitations of traditional spectroscopic methods. researchgate.netnih.gov This technique allows for the direct observation of conformational dynamics, intermolecular interactions, and enzymatic kinetics at the molecular level. nih.gov this compound, a thiol-reactive red-fluorescent dye, is frequently conjugated to proteins and other biomolecules for visualization and analysis in such experiments. tenovapharma.comnih.gov The maleimide group facilitates covalent labeling of cysteine residues, which can be natively present or engineered into a protein of interest. nih.govlumiprobe.com
Spectroscopic single-molecule fluorescence (sSMF) techniques can distinguish individual fluorophores based on their unique emission spectra. nih.govrsc.org This capability enables the precise measurement and direct comparison of photophysical properties among different molecules under identical experimental conditions without needing prior separation. researchgate.netrsc.org
Research Findings from Single-Molecule Studies
Research utilizing sSMF on rhodamine-based dyes has revealed significant heterogeneity in their photophysical properties at the single-molecule level. nih.gov Studies on Rhodamine B, the core chromophore of Lissamine rhodamine B, have successfully identified and characterized individual molecules and their intermediates, providing insights into their photostability. researchgate.netnih.govrsc.org
One key finding is that the photostability of rhodamine molecules can vary significantly. For instance, in a study investigating different N-dealkylated forms of Rhodamine B, the species that had undergone a single dealkylation step (referred to as RhB-2) exhibited a markedly longer photobleaching lifetime compared to both the fully intact form (RhB-1) and the form that had undergone two dealkylation steps (RhB-3). researchgate.netnih.gov This enhanced photostability was observed across different buffer conditions, including variations in pH and the presence of an oxygen scavenger system. researchgate.netnih.govrsc.org The characteristic single-step photobleaching observed in fluorescence trajectories confirms that the signals originate from individual molecules. researchgate.net
The photobleaching lifetimes for these species in a T50 buffer at pH 8.0 were determined by fitting the distribution of photobleaching times to a single exponential decay function. nih.gov
Table 1: Photobleaching Lifetimes of Individual Rhodamine Species
This table presents the characteristic photobleaching lifetimes for three different rhodamine species as determined by single-molecule fluorescence spectroscopy in a T50 buffer (pH 8.0). The data highlights the significant variation in photostability at the single-molecule level.
| Rhodamine Species | Photobleaching Lifetime (seconds) |
| RhB-1 | 37.8 ± 2.4 |
| RhB-2 | 73.6 ± 2.8 |
| RhB-3 | 27.4 ± 1.6 |
Data sourced from a study on Rhodamine B photophysics. nih.gov
Furthermore, investigations into single-molecule fluorescence spectral heterogeneity (smFSH) have shown that even structurally rigid fluorophores like Rhodamine B can exhibit unexpected spectral variations. nih.gov An analysis of thousands of single Rhodamine B molecules revealed an average emission maximum (λEm) of 578 nm and an intensity-weighted spectral centroid (λSC) of 591 nm. nih.gov This heterogeneity is attributed, in part, to the rotational flexibility of the N,N-dialkylated groups on the xanthene core. nih.gov
When using this compound conjugates in single-molecule experiments, particularly with proteins, it is crucial to validate that the fluorescent label does not perturb the protein's natural function. nih.gov For example, short peptide tags like the lysine-cysteine-lysine (KCK) tag, often used to enhance the efficiency of maleimide-dye labeling, have been shown in some cases to artificially alter the behavior of DNA-binding proteins in single-molecule assays. nih.gov Therefore, sensitive in vitro single-molecule assays are valuable for assessing the impact of such modifications. nih.gov
Lissamine rhodamine B derivatives are also employed in single-molecule Förster Resonance Energy Transfer (smFRET) experiments, a technique that measures nanometer-scale distances by observing the non-radiative energy transfer between a donor and an acceptor fluorophore. nih.gov In these setups, Lissamine rhodamine B can serve as a fluorescent probe to report on the conformational dynamics of single molecules in real-time. nih.govmedchemexpress.com
Applications of Lissamine Rhodamine B C2 Maleimide Conjugates in Molecular and Cellular Biology Research
Live-Cell and Fixed-Cell Imaging Applications
Confocal Laser-Scanning Microscopy of Cellular Structures
Lissamine rhodamine B C2 maleimide's spectral characteristics make it a valuable tool for visualizing cellular structures with high precision. Its ability to be excited by the commonly available 568 nm laser line in confocal microscopes allows for clear imaging of labeled components within cells. tenovapharma.com In confocal laser scanning microscopy (CLSM), this fluorophore can be used to label and visualize the spatial distribution of materials, such as in the analysis of dentin/adhesive interfaces in dental research. researchgate.net The maleimide (B117702) group facilitates covalent attachment to cysteine residues on proteins, enabling the specific labeling of proteins of interest for visualization.
The fluorescence properties of rhodamine dyes, including Lissamine rhodamine B, are leveraged in CLSM to obtain high-resolution images. For instance, different concentrations of Rhodamine B have been used to label dental adhesives to analyze the adhesive interface with dentin. researchgate.net The intensity of the laser can be adjusted to optimize the fluorescence signal for clear visualization. researchgate.net
Total Internal Reflection Fluorescence (TIRF) Microscopy in Membrane Studies
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for imaging fluorescent molecules near the plasma membrane with high sensitivity. nih.govnih.gov This method selectively excites fluorophores in a very thin region (typically less than 100 nm) near the coverslip, significantly reducing background fluorescence from the cytosol. nih.govuba.ar This results in images with a high signal-to-noise ratio, ideal for studying processes at the cell surface. nih.govuba.ar
This compound, when conjugated to molecules that associate with the plasma membrane, can be used in TIRF microscopy to visualize dynamic events such as vesicle trafficking, protein-membrane interactions, and the organization of membrane domains. The principle of TIRF relies on an evanescent wave generated at the interface between a high-refractive-index substrate (like a coverslip) and the cell sample. nih.govuba.ar This evanescent field decays exponentially with distance from the surface, ensuring that only fluorophores in close proximity are excited. nih.gov
| Microscopy Technique | Principle | Advantages for Membrane Studies |
| Confocal Laser-Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | Allows for 3D reconstruction of cellular structures and localization of labeled proteins within the cell. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Excites fluorophores in a thin evanescent field at the cell-substrate interface. nih.govuba.ar | High signal-to-noise ratio, reduced phototoxicity, and excellent for visualizing near-membrane events. nih.govuba.ar |
Super-Resolution Microscopy Techniques Utilizing Conjugates
The development of super-resolution microscopy has broken the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. Rhodamine dyes, the parent class of Lissamine rhodamine B, have been adapted for use in techniques like (d)STORM (direct stochastic optical reconstruction microscopy). nih.gov
In (d)STORM, the photoswitching properties of fluorescent dyes are exploited to temporally separate the emission of individual molecules, allowing for their precise localization. Strategies to optimize the photoswitching behavior of rhodamines have been developed, such as modifying the rhodamine core to enhance blinking and brightness. nih.gov While specific research on this compound in super-resolution is not as prevalent, its rhodamine core suggests potential for use in these advanced imaging modalities. The ability to conjugate it to specific proteins via the maleimide group makes it a candidate for targeted super-resolution imaging.
Protein Dynamics and Interaction Studies
Fluorescence Resonance Energy Transfer (FRET) Assays with Labeled Components
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, distances, and conformational changes. FRET occurs when a donor fluorophore in an excited state transfers energy non-radiatively to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.
Lissamine rhodamine B is often used as an acceptor in FRET pairs with a suitable donor, such as NBD (nitrobenzoxadiazole). thermofisher.com In lipid-mixing assays, for example, membranes are labeled with both a donor (like NBD-PE) and an acceptor (like N-Rh-PE). thermofisher.com When the labeled membranes fuse with unlabeled membranes, the average distance between the donor and acceptor probes increases, leading to a decrease in FRET efficiency. thermofisher.com This change in FRET can be detected as an increase in donor fluorescence and a decrease in acceptor fluorescence. thermofisher.com
| FRET Application | Donor Fluorophore | Acceptor Fluorophore | Principle |
| Lipid-Mixing Assay | NBD-PE thermofisher.com | N-Rh-PE thermofisher.com | Fusion of labeled and unlabeled membranes increases the distance between donor and acceptor, decreasing FRET. thermofisher.com |
Protein Folding and Conformational Change Analysis via Labeling
The maleimide group of this compound allows for its specific attachment to cysteine residues within a protein. This site-specific labeling is crucial for studying protein folding and conformational changes. By introducing cysteine mutations at specific locations in a protein, researchers can attach the fluorophore to desired sites.
Changes in the local environment of the attached this compound upon protein folding or conformational changes can lead to alterations in its fluorescence properties, such as intensity and lifetime. These changes can be monitored to provide insights into the dynamics of the protein. Furthermore, by labeling a protein with both a donor and an acceptor fluorophore (of which this compound can be one), intramolecular FRET can be used to measure distances between different parts of the protein, providing information about its folding state and conformational dynamics.
Quantification of Protein Diffusion on Membranes
The diffusion of proteins within the cell membrane is a fundamental process that governs many cellular events, including signal transduction and cell-cell interactions. This compound conjugates have been instrumental in studying the lateral mobility of membrane proteins. By labeling specific proteins with this fluorescent probe, researchers can employ techniques like Fluorescence Recovery After Photobleaching (FRAP) to quantify their diffusion coefficients.
In a typical FRAP experiment, a small region of the cell membrane containing the fluorescently labeled proteins is bleached with a high-intensity laser beam. The subsequent recovery of fluorescence in the bleached area, as unbleached probes diffuse into it, is monitored over time. The rate of this recovery is directly related to the diffusion coefficient of the labeled protein. The photostability and bright fluorescence of lissamine rhodamine B make it a suitable probe for these types of single-molecule and ensemble-based diffusion studies. nih.gov
Membrane Biology and Trafficking Research
The intricate processes of membrane dynamics, including the uptake of extracellular materials and the fusion of membranes, are critical for cellular function. This compound has proven to be a versatile tool for investigating these phenomena.
The maleimide functional group on this compound allows for its conjugation to various bioparticles, such as liposomes or nanoparticles, which can then be used to study cellular uptake mechanisms. For instance, maleimide-modified liposomes have been shown to exhibit enhanced cellular uptake. nih.gov This enhancement is partly attributed to thiol-mediated interactions with the cell surface. nih.gov
Studies have utilized rhodamine B-labeled mesoporous silica (B1680970) nanoparticles (MSNs) to investigate their uptake into Caco-2 cells. mdpi.com Flow cytometry and confocal fluorescence microscopy revealed that the uptake of these nanoparticles was significantly greater than that of the free rhodamine B dye, indicating that the nanoparticles facilitate the entry of the dye into the cells. mdpi.com The mechanism of uptake can be further dissected by using various inhibitors of endocytic pathways. For example, research has shown that the cellular uptake of maleimide-modified liposomes was not significantly inhibited by blockers of common endocytosis pathways like clathrin-mediated or caveolae-mediated endocytosis, suggesting the involvement of alternative, thiol-mediated transport mechanisms. nih.gov
Table 1: Cellular Uptake of Rhodamine B-Labeled Nanoparticles
| Cell Line | Nanoparticle Type | Uptake Percentage (%) | Reference |
| Caco-2 | Rhodamine B-MSN | Significantly > 1.2% | mdpi.com |
| HeLa | Maleimide-modified liposomes | Enhanced uptake | nih.gov |
| HCC1954 | Maleimide-modified liposomes | Enhanced uptake | nih.gov |
| MDA-MB-468 | Maleimide-modified liposomes | Enhanced uptake | nih.gov |
| COS-7 | Maleimide-modified liposomes | Enhanced uptake | nih.gov |
Membrane fusion is a fundamental process in events like viral entry, neurotransmitter release, and intracellular trafficking. Lissamine rhodamine B, often in the form of lipid conjugates like N-(Lissamine rhodamine B sulfonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (N-Rh-PE), is widely used in assays to monitor membrane fusion. thermofisher.com These assays are typically based on fluorescence resonance energy transfer (FRET) or self-quenching principles.
In a FRET-based lipid-mixing assay, membranes are labeled with both a donor fluorophore (e.g., NBD-PE) and an acceptor fluorophore (e.g., N-Rh-PE). thermofisher.com When the labeled membranes fuse with unlabeled membranes, the average distance between the donor and acceptor probes increases, leading to a decrease in FRET efficiency. thermofisher.com This change in fluorescence can be monitored to quantify the extent and kinetics of membrane fusion. thermofisher.com Another approach utilizes the self-quenching of octadecyl rhodamine B. thermofisher.com At high concentrations in the membrane, the fluorescence of this probe is quenched. Upon fusion with an unlabeled membrane, the probe is diluted, leading to an increase in fluorescence intensity. thermofisher.com These techniques have been applied to study the fusogenic potential of various types of vesicles, including those derived from erythrocytes. nih.gov
The plasma membrane is not a homogenous fluid but is organized into distinct lipid domains, often referred to as lipid rafts, which are enriched in certain lipids and proteins. The partitioning of proteins into these different lipid phases is crucial for their function. This compound can be used to label proteins and study their distribution within these microdomains.
The partitioning behavior of membrane components is influenced by their intrinsic preference for ordered or disordered lipid environments. For instance, proteins with a strong affinity for ordered lipid domains (Lo phase) will preferentially localize in lipid rafts, while others will be found in the more fluid, liquid-disordered (Ld) phase. nih.gov The fluorescence of rhodamine B-labeled proteins can be visualized using microscopy techniques to determine their localization within phase-separated giant plasma membrane vesicles (GPMVs) or model membranes. nih.govnih.gov This approach provides insights into how factors like protein structure and lipid composition govern the organization of the cell membrane. nih.gov
Flow Cytometry for Quantitative Cellular Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. This compound and other rhodamine derivatives are frequently used as fluorescent labels in flow cytometry for various quantitative cellular analyses.
By labeling specific cell populations or cellular components with lissamine rhodamine B, researchers can use flow cytometry to quantify their numbers and analyze their properties. For example, the uptake of rhodamine B-labeled nanoethosomes by B16F10 melanoma cells has been quantified using flow cytometry, showing a concentration-dependent increase in the mean fluorescence intensity of the cells. researchgate.net Similarly, the intracellular uptake of rhodamine B-labeled micelles has been analyzed in MDA-MB-231 cells over different time intervals, demonstrating the kinetics of nanoparticle internalization. researchgate.net
Flow cytometry can also be used to assess cell viability in conjunction with rhodamine dyes. nih.gov For instance, the cationic fluorochrome rhodamine 123 accumulates in the mitochondria of living cells, and changes in its uptake can reflect the metabolic state of the cell. nih.govdbkgroup.org This allows for the differentiation and quantification of viable, apoptotic, and necrotic cells within a sample. The ability to rapidly analyze a large number of individual cells provides statistically robust data on cellular processes. dbkgroup.org
Multiparametric Analysis with Other Fluorescent Probes
The distinct spectral characteristics of this compound make it a valuable tool for multiparametric analysis, where multiple targets are visualized simultaneously within a single sample. Its fluorescence emission spectrum is strategically located between that of tetramethylrhodamines and X-rhodamines. tenovapharma.com This positioning allows for clear spectral separation from other commonly used fluorophores, minimizing signal bleed-through and enabling cleaner, more accurate multicolor imaging.
This compound is efficiently excited by the 568 nm laser line, a standard component in many confocal laser-scanning microscopes. tenovapharma.com This compatibility allows for its seamless integration into existing imaging workflows. In a typical multiparametric experiment, a researcher could use this compound to label a specific protein of interest via its thiol-reactive maleimide group, while simultaneously using other probes, such as a green-fluorescent dye like Alexa Fluor 488 to label another protein or a blue-fluorescent nuclear stain like DAPI. The ability to generate high-contrast images in living cells and tissues with rhodamine-based probes is well-documented, underscoring their utility in complex biological imaging. nih.gov
The maleimide moiety specifically targets and covalently bonds with thiol groups, which are present in the cysteine residues of proteins. lumiprobe.comthermofisher.com This high selectivity ensures that the fluorophore is attached precisely to the intended biomolecule, providing a reliable method for tracking specific cellular components in the context of other fluorescently labeled structures.
| Property | Description | Application in Multiparametric Analysis |
| Excitation Max | ~568 nm tenovapharma.com | Compatible with common laser lines (e.g., 568 nm Ar-Kr). |
| Emission Max | Between tetramethylrhodamine (B1193902) and X-rhodamine ranges tenovapharma.com | Allows for spectral separation from green (e.g., FITC, Alexa Fluor 488) and far-red (e.g., Cy5) fluorophores. |
| Reactive Group | Maleimide thermofisher.com | Enables covalent, thiol-specific labeling of proteins containing cysteine residues for targeted visualization. lumiprobe.com |
Enzyme Activity and Biosensor Development
The development of fluorescent biosensors and assays to monitor enzyme activity is a cornerstone of biochemical research. This compound is particularly well-suited for these applications due to its maleimide functional group, which exhibits high reactivity and selectivity towards the thiol (sulfhydryl) groups of cysteine residues found in many enzymes. lumiprobe.comthermofisher.com This specific covalent labeling transforms the enzyme itself into a fluorescent reporter.
Once an enzyme is labeled, any conformational change or binding event that alters the local environment of the attached fluorophore can lead to a detectable change in its fluorescence properties, such as intensity, lifetime, or polarization. This principle is the foundation for creating biosensors that can report on enzyme function in real-time.
Monitoring Enzyme-Substrate Interactions using Labeled Components
This compound is an effective tool for studying the dynamic interactions between enzymes and their substrates. By covalently labeling an enzyme with this fluorophore, researchers can employ several advanced fluorescence techniques to quantify binding events and enzymatic activity. thermofisher.com
One powerful technique is Förster Resonance Energy Transfer (FRET), which measures the distance between two fluorophores. thermofisher.comresearchgate.net In a FRET-based assay, an enzyme could be labeled with this compound (acting as the acceptor dye), while its substrate is labeled with a spectrally compatible donor dye (e.g., fluorescein). When the enzyme binds its substrate, the donor and acceptor dyes are brought into close proximity, resulting in energy transfer from the donor to the acceptor and a measurable FRET signal. nih.gov This approach has been successfully used to measure the dissociation constant for protein-protein interactions, such as between a kinase and its substrate. researchgate.net
Another method is Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA). thermofisher.com This technique relies on measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. When a relatively small, Lissamine-labeled enzyme or peptide binds to a large substrate or protein, the resulting complex tumbles more slowly in solution, leading to a significant increase in fluorescence polarization. This allows for the direct measurement of binding affinity and kinetics.
Aptamer-Based Biosensors for Molecular Detection
Aptamers are short, single-stranded nucleic acid sequences that can fold into unique three-dimensional structures to bind specific targets with high affinity. When combined with fluorescent dyes, they become highly effective biosensors. The parent compound, Lissamine rhodamine B, has been successfully utilized to create fluorescent aptasensors. medchemexpress.comchemsrc.com
A notable example is the development of a competitive fluorescence anisotropy-based assay for the detection of ochratoxin A (OTA), a common mycotoxin. medchemexpress.com In this system, an OTA-specific aptamer is labeled with Lissamine rhodamine B. The binding of the labeled aptamer to the OTA target results in a measurable change in fluorescence anisotropy, enabling sensitive and specific detection of the toxin. medchemexpress.comchemsrc.com
The this compound variant is ideal for this application when using thiol-modified aptamers. The maleimide group forms a stable, covalent thioether bond with the thiol group engineered onto the aptamer, ensuring the robust attachment of the signaling fluorophore. lumiprobe.comthermofisher.com
| Research Finding: Aptamer-Based Ochratoxin A (OTA) Sensor |
| Target Molecule |
| Sensing Element |
| Fluorophore |
| Detection Principle |
| Instrumentation |
| Significance |
Methodological Advancements and Comparative Research
Comparison with Other Thiol-Reactive Fluorophores in Specific Assay Performance
The selection of a fluorescent label is a critical decision in experimental design, with the performance of Lissamine rhodamine B C2 maleimide (B117702) often being weighed against other thiol-reactive dyes. Key considerations include specificity, brightness, and potential for non-specific interactions, which can vary significantly depending on the assay conditions.
One area of comparison is the reactivity and specificity towards cysteine residues. Maleimide-based dyes, including Lissamine rhodamine B C2 maleimide, are highly selective for the thiol groups of cysteine residues. alfa-chemistry.comlumiprobe.com This specificity is a distinct advantage over other labeling chemistries that might target more abundant functional groups. However, even within the maleimide class, performance can differ. For instance, studies have shown that some maleimide dyes, including Rhodamine Red C2 maleimide (a related compound), can exhibit nonspecific labeling at high dye-to-thiol ratios. utmb.edu This contrasts with certain iodoacetamide (B48618) dyes like BODIPY TMR cadaverine (B124047) IA and BODIPY FL C1-IA, which have demonstrated high specificity for cysteine residues with minimal non-specific labeling even at elevated concentrations. utmb.edu
A significant factor influencing the choice between maleimide and iodoacetamide dyes is the composition of the sample solubilization buffer. Research has highlighted that thiourea, a common component in proteomics for enhancing protein solubility, inhibits the labeling of proteins by iodoacetamide-based dyes. utmb.edu In contrast, maleimide dyes, such as this compound, are not affected by the presence of thiourea, making them a more suitable option for such experimental setups. utmb.edunih.gov
The spectral properties of this compound position it uniquely among rhodamine derivatives. Its fluorescence emission spectrum is situated between that of tetramethylrhodamines and X-rhodamines, making it well-suited for excitation by the 568 nm line of argon-krypton mixed gas lasers commonly used in confocal microscopy. tenovapharma.com This allows for clear spectral separation from other fluorophores in multi-color imaging experiments.
| Fluorophore Class | Reactive Group | Specificity for Thiols | Performance in Thiourea Buffer | Notes |
|---|---|---|---|---|
| This compound | Maleimide | High | Unaffected | Can exhibit non-specific labeling at high concentrations. utmb.edu |
| BODIPY Dyes | Iodoacetamide or Maleimide | High (Iodoacetamide versions) | Inhibited (Iodoacetamide versions) | BODIPY FL-Mal shows optimal labeling at pH 7.5. nih.gov |
| Tetramethylrhodamine (B1193902) (TMR) | Iodoacetamide or Maleimide | High | Inhibited (Iodoacetamide versions) | 5-TMRIA can show non-specific labeling at high ratios. utmb.edu |
| Eosin | Iodoacetamide | Moderate | Inhibited | Eosin-5-iodoacetamide can exhibit non-specific labeling. utmb.edu |
Development of Multi-Color Imaging Strategies with this compound
The distinct spectral properties of this compound make it a valuable tool in multi-color imaging, allowing for the simultaneous visualization of multiple cellular components or processes. Its red fluorescence can be effectively combined with other fluorophores that emit in different parts of the spectrum, such as green and far-red dyes. nih.govaatbio.com
Successful multi-color imaging relies on the careful selection of fluorophores with minimal spectral overlap to prevent bleed-through between detection channels. The emission of this compound, which is excited efficiently around 568 nm, is spectrally distinct from commonly used green fluorescent proteins (GFPs) and blue fluorescent dyes. tenovapharma.comnih.gov This allows for the clear separation of signals when imaging proteins labeled with this compound alongside GFP-tagged proteins or structures stained with blue-emitting dyes like DAPI.
Furthermore, this compound can be paired with near-infrared (NIR) dyes for advanced imaging applications. researchgate.net For instance, in studies involving Fluorescence Resonance Energy Transfer (FRET), Lissamine rhodamine B can act as either a donor or an acceptor when paired with a suitable fluorophore, enabling the study of molecular interactions. researchgate.net The development of such multi-color FRET pairs expands the toolkit for dynamic cellular analysis.
Strategies for Minimizing Non-Specific Labeling and Background Fluorescence
A significant challenge in fluorescent labeling is the potential for non-specific binding of the dye to surfaces or molecules other than the intended target, which can lead to high background fluorescence and obscure the specific signal. Several strategies have been developed to mitigate this issue when using maleimide dyes like this compound.
One critical factor is the optimization of the dye-to-protein molar ratio. alfa-chemistry.com Using a significant excess of the dye can lead to non-specific labeling. utmb.edu Therefore, it is crucial to determine the optimal ratio that ensures efficient labeling of the target thiol groups without excessive background. This often involves titrating the dye concentration and assessing the signal-to-noise ratio. nih.gov For example, in labeling experiments with BODIPY FL-Mal, a 50-100-fold excess of the dye over cysteine residues was found to be sufficient for saturation labeling. nih.gov
Another important consideration is the blocking of non-specific binding sites. This can be achieved by pre-incubating the sample with a blocking agent that occupies potential sites of non-specific interaction. For protein labeling, bovine serum albumin (BSA) is commonly used for this purpose. In surface-based assays, such as those using surface plasmon resonance, short-chain thiols or mixed thiol layers can be employed to reduce non-specific protein adsorption on gold surfaces. nih.gov
Proper purification after the labeling reaction is also essential to remove any unbound dye, which is a major contributor to background fluorescence. nih.gov Techniques like dialysis and size-exclusion chromatography are commonly used to separate the labeled protein from excess dye molecules. nih.gov
The reaction conditions themselves can also be optimized to enhance specificity. For maleimide-thiol reactions, a pH between 7.0 and 7.5 is generally considered optimal. alfa-chemistry.comnih.gov Additionally, ensuring that the protein is well-reduced prior to labeling is crucial to prevent the formation of disulfide bonds, which are unreactive towards maleimides, and to maximize the availability of reactive thiol groups. nih.gov The use of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is common, but it's important to note that TCEP can interact with maleimide dyes and inhibit labeling, so its concentration must be carefully controlled. utmb.edunih.gov
| Strategy | Description | Key Considerations |
|---|---|---|
| Optimize Dye:Protein Ratio | Titrate the concentration of this compound to find the lowest effective concentration. | High ratios can lead to non-specific labeling. utmb.edu |
| Blocking Agents | Pre-incubate with agents like BSA to block non-specific binding sites. | Choice of agent depends on the experimental system. |
| Post-Labeling Purification | Remove unbound dye using methods like dialysis or size-exclusion chromatography. nih.gov | Crucial for reducing background fluorescence from free dye. nih.gov |
| Control Reaction pH | Maintain a pH of 7.0-7.5 for the maleimide-thiol reaction. alfa-chemistry.comnih.gov | Sub-optimal pH can affect reaction efficiency and specificity. |
| Protein Reduction | Ensure complete reduction of disulfide bonds to free up thiol groups for labeling. | Carefully manage the concentration of reducing agents like TCEP. utmb.edunih.gov |
| Blocking Reactive Groups | Incubate with a non-fluorescent maleimide to block cysteine residues to confirm specific labeling. researchgate.net | This control experiment helps to verify that the fluorescence signal is from specific thiol labeling. researchgate.net |
Integration of Labeling into Automated High-Throughput Screening (HTS) Systems
The transition of fluorescence-based assays from the benchtop to automated high-throughput screening (HTS) platforms is crucial for large-scale studies, such as drug discovery. nih.gov The properties of this compound lend themselves to such applications, provided the labeling protocol is robust and reproducible.
For HTS, the labeling reaction must be efficient, rapid, and occur under conditions compatible with automated liquid handling systems. The maleimide-thiol reaction is generally rapid and can be performed in microplate formats, making it suitable for HTS. nih.gov The development of robust and validated HTS assays is an active area of research, with a focus on minimizing variability and ensuring data quality. nih.gov
The compatibility of this compound with HTS instrumentation is also a key factor. Its excitation and emission spectra are compatible with the filter sets and light sources commonly found in high-content screening systems and microplate readers.
Furthermore, the data generated from HTS assays using this compound can be integrated into larger datasets and made publicly available, facilitating broader research efforts. nih.gov The ability to perform quantitative HTS provides concentration-response data that is valuable for lead discovery and optimization. nih.gov As HTS technologies continue to evolve, the integration of reliable fluorescent probes like this compound will remain a cornerstone of modern biological and biomedical research.
Future Directions and Emerging Research Avenues
Advanced Imaging Modalities and Probe Design for Complex Biological Systems
The evolution of advanced imaging techniques necessitates the parallel development of fluorescent probes with optimized properties. While Lissamine rhodamine B C2 maleimide (B117702) is suitable for conventional confocal microscopy, there is a growing demand for probes compatible with super-resolution microscopy techniques like single-molecule localization microscopy (SMLM). bioengineer.org A major bottleneck in SMLM is the insufficient brightness of many fluorophores. bioengineer.org
Future research will focus on designing rhodamine derivatives with enhanced photostability, increased brightness, and specific photo-activation properties to meet the stringent requirements of these advanced imaging modalities. bioengineer.org A key strategy involves understanding and manipulating the photophysical processes of fluorophores, such as the twisted intramolecular charge transfer (TICT), to enhance their fluorescence and photon budget. bioengineer.org
Moreover, there is a push to develop probes that can function effectively in complex biological systems and for specific subcellular targeting. nih.govmdpi.com This includes designing probes that can penetrate cell membranes more efficiently and accumulate in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus. mdpi.commdpi.com The structure-activity relationships of rhodamine dyes are being systematically studied to create a wider palette of colors with tailored properties for multicolor imaging and tracking of intricate cellular structures. nih.govlabmanager.com
Theoretical Modeling of Dye-Biomolecule Interactions and Photophysics
Computational and theoretical modeling are becoming increasingly crucial in the rational design of new and improved fluorescent probes. Molecular dynamics (MD) simulations, for example, can provide detailed insights into the interactions between rhodamine dyes and biological structures like cell membranes. researchgate.netnih.gov These simulations can elucidate how factors like the dye's structure and ionization state affect its orientation and partitioning within a lipid bilayer. nih.gov
Furthermore, theoretical models are being employed to understand and predict the photophysical properties of dyes. By combining mechanistic understanding with computational chemistry, researchers can rationally design fluorophores with desired characteristics like enhanced brightness and specific spectral properties. bioengineer.org Density functional theory (DFT) calculations, for instance, can be used to predict the optical absorption shifts of a dye upon binding to its target, aiding in the design of "turn-on" fluorescent sensors. rsc.org These theoretical approaches will accelerate the development of next-generation probes by reducing the need for extensive empirical screening.
Development of Novel Biosensing Platforms
The unique properties of rhodamine derivatives are being harnessed to create novel biosensing platforms for the detection of various ions and small molecules. mdpi.com Many of these sensors operate on a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent and becomes brightly fluorescent upon binding to its specific analyte. researchgate.net This is often achieved through a conformational change, such as the opening of a spirolactam ring. nih.gov
Future research in this area will focus on developing highly selective and sensitive biosensors for a wider range of targets with applications in environmental monitoring and medical diagnostics. nih.govrsc.org For instance, rhodamine-based sensors have been developed for the detection of metal ions like Cu2+, Fe3+, and Hg2+. rsc.orgmdpi.comnih.gov The development of test strips incorporating these sensors could enable on-site and real-time detection of analytes. rsc.org Additionally, the integration of these fluorescent probes into nanoparticle-based platforms is an emerging area that could lead to more robust and versatile biosensing systems. researchgate.net
Data Tables
Table 1: Research Findings on Advanced Rhodamine-Based Probes
| Research Area | Key Finding | Significance |
| Super-Resolution Imaging | A new strategy enhances the brightness and clarity of rhodamine fluorophores for SMLM by understanding the photophysical process of twisted intramolecular charge transfer. bioengineer.org | Addresses the bottleneck of insufficient fluorophore brightness in super-resolution microscopy, enabling more precise analysis of cellular structures. bioengineer.org |
| Bioconjugation Chemistry | Controlling maleimide hydrolysis allows for the creation of both stable and cleavable bioconjugates. rsc.org | Enables reversible protein labeling and controlled release of fluorescent probes. rsc.org |
| Theoretical Modeling | Molecular dynamics simulations reveal detailed interactions of rhodamine dyes with model membrane systems, showing how structure influences orientation and partitioning. researchgate.netnih.gov | Provides a rational basis for designing rhodamine derivatives with improved membrane permeability and targeting. researchgate.netnih.gov |
| Biosensing | Rhodamine-based sensors with a "turn-on" mechanism have been developed for the selective detection of metal ions like Cu2+ and Fe3+. rsc.orgmdpi.comnih.gov | Offers highly sensitive and selective platforms for environmental and biological sensing. rsc.orgmdpi.comnih.gov |
Table 2: Properties of Lissamine Rhodamine B and Related Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Key Feature | Application |
| Lissamine rhodamine B C2 maleimide | ~568 tenovapharma.com | ~580-583 researchgate.net | Thiol-reactive fluorescent dye. tenovapharma.com | Labeling proteins and other thiol-containing molecules for fluorescence microscopy. tenovapharma.com |
| Tetramethylrhodamine (B1193902) (TMR) | ~550 | ~575 | Commonly used fluorescent label. researchgate.net | Single-molecule fluorescence spectroscopy, FRET. researchgate.net |
| Rhodamine B | ~555 medchemexpress.com | ~580 medchemexpress.com | Parent rhodamine dye. researchgate.net | Spectroscopic and molecular modeling studies of DNA binding. researchgate.net |
| Si-rhodamine (SiR) | Far-red to NIR rsc.org | Far-red to NIR rsc.org | High photostability and water solubility. rsc.org | Live-cell and in vivo imaging. rsc.org |
Q & A
Q. What are the optimal reaction conditions for conjugating Lissamine rhodamine B C2 maleimide to cysteine residues in proteins?
- Methodological Answer : To achieve efficient thiol-specific labeling:
- Reduce disulfide bonds : Pre-treat proteins with 10 mM DTT to ensure free cysteine availability .
- Buffer compatibility : Use pH 7.5 HEPES buffer to maintain reactive thiol groups while avoiding competing nucleophiles (e.g., Tris buffers) .
- Stoichiometry : Employ a 3.5:1 molar excess of dye-to-protein (e.g., 330 μM dye for 95 μM protein) for near-quantitative labeling .
- Reaction time : Incubate for 1 hour at room temperature in the dark to prevent photobleaching .
- Purification : Remove unreacted dye via anion exchange chromatography and verify labeling efficiency using MALDI mass spectrometry (e.g., expected mass shift: +681 Da) .
Q. How does the sulfonation of Lissamine rhodamine B enhance its utility in biological labeling?
- Key Properties :
- Water solubility : Sulfonate groups confer high aqueous solubility, reducing aggregation in physiological buffers .
- Compatibility with live-cell imaging : Enhanced solubility minimizes nonspecific binding to membranes, improving signal-to-noise ratios in fluorescence microscopy .
- pH stability : Fluorescence intensity remains stable across a broad pH range (pH 4–10), unlike non-sulfonated rhodamines .
Q. What spectroscopic properties make this compound suitable for fluorescence microscopy?
- Spectral Profile :
| Parameter | Value | Reference |
|---|---|---|
| Excitation maximum | 570 nm | |
| Emission maximum | 590 nm | |
| Extinction coefficient | ~85,000 M⁻¹cm⁻¹ |
- Applications : Ideal for 561 nm laser lines in confocal microscopy. Compatible with Texas Red filter sets .
Advanced Research Questions
Q. How can researchers address challenges related to isomer mixtures in this compound during protein labeling?
- Isomer-Specific Considerations :
- Chromatographic separation : Use reverse-phase HPLC to resolve isomers, as their retention times may differ due to sulfonamide positional isomerism .
- Functional equivalence : Validate that isomers exhibit identical spectral properties and labeling efficiency (e.g., via fluorescence lifetime imaging) .
- Batch consistency : Source dyes from suppliers providing isomer composition certificates to ensure reproducibility .
Q. What methods are recommended for quantifying labeling efficiency and identifying side products like glutathione adducts?
- Analytical Workflow :
- Troubleshooting : If glutathione adducts dominate, increase DTT concentration during protein reduction to outcompete intracellular thiols .
Q. How can antibody cross-reactivity with Lissamine rhodamine B derivatives affect multi-label experiments, and what strategies mitigate this?
- Cross-Reactivity Risks :
- Anti-rhodamine antibodies (e.g., A6397) may bind Lissamine rhodamine B, causing false signals in proximity ligation assays or fluorescence quenching .
- Mitigation Strategies :
- Dye selection : Use spectrally distinct dyes (e.g., BODIPY 576/589, which lacks rhodamine’s xanthene core) for multiplexing .
- Blocking agents : Pre-incubate antibodies with unconjugated dye to saturate cross-reactive epitopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
